3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one

Description

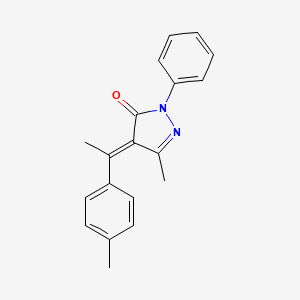

3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a pyrazole ring substituted with methyl, phenyl, and p-tolyl ethylidene groups. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, often studied for their pharmacological and material science applications. This compound’s structure includes a conjugated system due to the ethylidene group, which influences its electronic properties and reactivity.

Properties

CAS No. |

308101-33-9 |

|---|---|

Molecular Formula |

C19H18N2O |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(4E)-5-methyl-4-[1-(4-methylphenyl)ethylidene]-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C19H18N2O/c1-13-9-11-16(12-10-13)14(2)18-15(3)20-21(19(18)22)17-7-5-4-6-8-17/h4-12H,1-3H3/b18-14+ |

InChI Key |

LMOSQSYDXLAQPA-NBVRZTHBSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)/C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(=NN(C2=O)C3=CC=CC=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with p-tolualdehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one is C26H24N2O. It consists of a pyrazolone ring, which is a five-membered ring containing two adjacent nitrogen atoms, along with a phenyl group and a p-tolyl ethylidene substituent. The synthesis typically involves the reaction of 5-Methyl-4-(4-methyl-benzoyl)-2-phenyl-2,4-dihydro-pyrazol-3-one with p-toluidine under reflux conditions, yielding the target compound in good yields (approximately 85%) .

Biological Activities

Research indicates that compounds within the pyrazolone family often exhibit significant biological activities. The following are some of the key findings regarding the pharmacological properties of this compound:

- Antioxidant Activity : This compound has shown promising antioxidant properties, which are crucial for protecting cells from oxidative stress .

- Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory capabilities, making it a candidate for treating inflammatory diseases .

- Analgesic Properties : Similar to other pyrazolone derivatives, this compound may also exhibit analgesic effects, potentially useful in pain management .

Therapeutic Applications

The unique structure of this compound allows for diverse interactions with biological targets. Its potential therapeutic applications include:

Several studies have investigated the mechanisms of action and biological implications of this compound:

- Mechanism of Action : Interaction studies have revealed insights into the compound's mechanism of action at the molecular level, which is crucial for evaluating its feasibility in clinical trials .

- Therapeutic Efficacy : Research has documented the effectiveness of this compound in preclinical models for conditions such as pain and inflammation, indicating its potential for further development into therapeutic agents .

- Comparative Studies : Comparative analyses with structurally similar compounds have highlighted the enhanced efficacy of this compound in various assays, suggesting it may be more effective than its simpler counterparts .

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of inflammatory mediators or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives

Key Findings from Comparative Analysis

Anti-Malarial Activity: BePINH exhibits superior anti-malarial potency (IC₅₀: 1.2 µM) compared to BePBeH (IC₅₀: 8.5 µM), attributed to the phenylhydrazono group’s electron-withdrawing effects, enhancing target binding . Both compounds show low acute toxicity (LD₅₀ > 250 mg/kg), making them viable therapeutic candidates .

Structural Modifications and Physicochemical Properties: Electron-withdrawing groups (e.g., nitro in ) increase melting points and stability due to enhanced intermolecular interactions.

Antiviral Potential: The propargyloxybenzylidene derivative demonstrates significant SARS-CoV-2 protease inhibition (IC₅₀: 2.7 µM), likely due to alkyne group interactions with catalytic residues.

Crystallographic Insights :

Biological Activity

3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one is a member of the pyrazolone class, characterized by its complex organic structure which includes a pyrazolone ring and various substituents. This compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article aims to synthesize current research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Composition

The molecular formula of this compound is . The structure features:

- A pyrazolone ring , which is a five-membered ring containing two nitrogen atoms.

- A phenyl group and a p-tolyl ethylidene substituent , which enhance its biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazolone compounds often exhibit notable antimicrobial properties. In a study evaluating various pyrazole derivatives, this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been investigated through in vitro studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a mechanism that could be beneficial in treating inflammatory diseases.

Analgesic Properties

In animal models, the analgesic effects of this compound were assessed using the hot plate test and formalin test. The results indicated a significant reduction in pain response, comparable to standard analgesics like ibuprofen .

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of pyrazolone compounds, including the target compound. The evaluation revealed that modifications to the substituents significantly influenced biological activity. The presence of the p-tolyl group was particularly noted to enhance antimicrobial effectiveness.

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to understand the interaction between this compound and various biological targets. The results indicated strong binding affinities with enzymes involved in inflammatory pathways, supporting its potential use as an anti-inflammatory agent.

Q & A

Q. Basic

- SHELX suite : SHELXL for refinement (R factor < 0.05), SHELXD for phase solution .

- WinGX : Integrates SHELX with ORTEP-3 for visualization and PLATON for validation .

- Mercury (CCDC) : Analyzes supramolecular interactions (e.g., hydrogen bonds, π-stacking) .

How to analyze discrepancies in bond angles between computational models and experimental data?

Q. Advanced

- Geometry optimization : Compare DFT-calculated angles (e.g., Gaussian/B3LYP) with crystallographic data. Adjust basis sets (e.g., 6-31G*) to improve accuracy .

- Thermal motion correction : Apply TLS (Translation-Libration-Screw) models in SHELXL to account for atomic vibrations .

What are the best practices for handling twinned crystals during diffraction experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.